Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
描述
Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by:
- A 4-methyl-3-nitrobenzamido substituent at position 5, introducing steric bulk and electron-withdrawing properties.
- A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
- An ethyl carboxylate moiety at position 1, contributing to solubility and synthetic versatility.
属性
IUPAC Name |
ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O6S/c1-3-37-23(34)19-16-11-38-21(28-20(32)13-5-4-12(2)17(10-13)31(35)36)18(16)22(33)30(29-19)15-8-6-14(7-9-15)24(25,26)27/h4-11H,3H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHLCTWIXSQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analog Overview
Key analogs and their substituent variations are summarized below:
Substituent-Driven Property Differences
Position 5 Modifications
- Amino vs. Nitrobenzamido Groups: The amino group (Compound 30) facilitates hydrogen bonding and improves aqueous solubility, as evidenced by its high yield (90%) and clean NMR spectra . The 4-methyl-3-nitrobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, likely reducing solubility but enhancing stability against metabolic oxidation.
Position 3 Modifications
- Trifluoromethyl vs. Trifluoromethoxy Phenyl: The 4-(trifluoromethyl)phenyl group (Compound 30 and target compound) offers superior metabolic resistance compared to the 4-(trifluoromethoxy)phenyl group (Compound 31), which may explain Compound 31’s lower yield (55%) . The 4-aminophenyl group () introduces polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles .
Physicochemical and Spectral Data
NMR Shifts :
Mass Spectrometry :
- The target compound’s molecular weight (unreported) can be estimated as ~500–520 Da, exceeding Compound 30’s [M+1] at 384.15 .
常见问题
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions starting with the thieno[3,4-d]pyridazine core, followed by sequential introduction of substituents (e.g., 4-methyl-3-nitrobenzamido and 4-(trifluoromethyl)phenyl groups). Key steps include:
- Amidation : Coupling nitrobenzoyl chlorides to the core using DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents .
- Esterification : Ethyl ester formation via refluxing with ethanol and acid catalysts .
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
Characterization requires:
Q. What initial biological screenings are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Neuroprotection : Evaluate viability in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .
Use positive controls (e.g., dexamethasone for inflammation) and dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the nitrobenzamido substitution step?
Key variables include:
- Solvent polarity : DMF improves solubility but may increase side reactions; switch to THF for better control .
- Temperature : Maintain 0–5°C during amidation to minimize hydrolysis .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
Monitor progress via TLC (Rf shift) and optimize workup (e.g., precipitation in ice-water for higher purity) .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Structure-Activity Relationship (SAR) insights from analogs:
Q. How to resolve contradictions in biological activity data across studies?
Case example: Discrepancies in anti-inflammatory efficacy may arise from:
- Cell line variability : Primary vs. immortalized cells (e.g., RAW264.7 macrophages show higher TNF-α sensitivity) .
- Assay conditions : Varying LPS concentrations (0.1–1 μg/mL) or incubation times (6–24 hrs) .
Mitigation strategies : - Standardize protocols (e.g., MTT assay for cytotoxicity normalization).
- Validate findings with knockout models (e.g., NF-κB pathway inhibitors) .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory analysis) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with His90 in kinases) .
Cross-validate with SPR (Surface Plasmon Resonance) for binding affinity (KD measurements) .
Q. How to analyze conflicting spectral data (e.g., NMR shifts) during characterization?
Common issues and solutions:
Q. What are the dominant degradation pathways under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
